5-Formyl-benzo[1,3]dioxole-4-carboxylic acid
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Overview
Description
5-Formyl-1,3-dioxaindane-4-carboxylic acid is a chemical compound with a unique structure that includes both formyl and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-formyl-1,3-dioxaindane-4-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of formylation reactions, where a formyl group is introduced into the molecule. The reaction conditions often include the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 5-formyl-1,3-dioxaindane-4-carboxylic acid may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring that the compound can be produced in sufficient quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
5-Formyl-1,3-dioxaindane-4-carboxylic acid can undergo a variety of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the formyl group would yield a dicarboxylic acid, while reduction would yield an alcohol derivative.
Scientific Research Applications
5-Formyl-1,3-dioxaindane-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 5-formyl-1,3-dioxaindane-4-carboxylic acid exerts its effects depends on its interactions with molecular targets. These interactions can involve binding to specific enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid
- 5-Formyl-2,4-dimethylpyrrole-3-carboxylic acid
Uniqueness
5-Formyl-1,3-dioxaindane-4-carboxylic acid is unique due to its specific structural features, which include both formyl and carboxylic acid groups within a dioxane ring system. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
58343-48-9 |
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Molecular Formula |
C9H6O5 |
Molecular Weight |
194.14 g/mol |
IUPAC Name |
5-formyl-1,3-benzodioxole-4-carboxylic acid |
InChI |
InChI=1S/C9H6O5/c10-3-5-1-2-6-8(14-4-13-6)7(5)9(11)12/h1-3H,4H2,(H,11,12) |
InChI Key |
IGGCRPYKANXOMC-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C(=C(C=C2)C=O)C(=O)O |
Origin of Product |
United States |
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